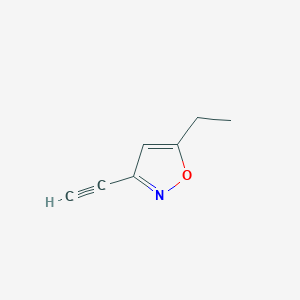

5-Ethyl-3-ethynyl-1,2-oxazole

Description

5-Ethyl-3-ethynyl-1,2-oxazole is a heterocyclic compound featuring a five-membered oxazole ring substituted with an ethyl group at position 5 and an ethynyl group at position 3. The oxazole core, composed of three carbon atoms, one oxygen atom, and one nitrogen atom, confers aromaticity and chemical stability.

Synthesis protocols for analogous 1,2-oxazole derivatives often employ one-pot methodologies, such as the reaction of nitrile derivatives with halogenated precursors in tetrahydrofuran (THF) or dichloromethane, followed by acid hydrolysis to achieve high yields (85–90%) . Characterization typically involves IR spectroscopy, $ ^1H $/$ ^{13}C $ NMR, mass spectrometry (MS), and elemental analysis to confirm structure and purity (>95% via LC-MS) .

Properties

Molecular Formula |

C7H7NO |

|---|---|

Molecular Weight |

121.14 g/mol |

IUPAC Name |

5-ethyl-3-ethynyl-1,2-oxazole |

InChI |

InChI=1S/C7H7NO/c1-3-6-5-7(4-2)9-8-6/h1,5H,4H2,2H3 |

InChI Key |

HZQHIBCWKXDNAR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NO1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-3-ethynyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl acetoacetate with propargylamine, followed by cyclization in the presence of a dehydrating agent . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired oxazole ring.

Industrial Production Methods: Industrial production of 5-Ethyl-3-ethynyl-1,2-oxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-3-ethynyl-1,2-oxazole undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The oxazole ring can be reduced under specific conditions to yield dihydro-oxazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl and ethynyl positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products:

Oxidation: Formation of carbonyl derivatives.

Reduction: Dihydro-oxazole derivatives.

Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

5-Ethyl-3-ethynyl-1,2-oxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Ethyl-3-ethynyl-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The ethynyl group can also participate in click chemistry reactions, facilitating the formation of bioactive molecules .

Comparison with Similar Compounds

Structural and Substituent Effects

Key Observations :

- Ethynyl vs. Bromo : The ethynyl group in the target compound supports catalytic coupling reactions, whereas bromo substituents (e.g., in ) facilitate nucleophilic substitutions, making them versatile intermediates for drug synthesis.

- Alkyl vs. Aryl : Ethyl/cyclopentyl substituents increase lipophilicity, beneficial for membrane permeability, while aryl groups (e.g., phenyl in ) enhance interactions with aromatic biological targets.

Physical and Chemical Properties

Biological Activity

5-Ethyl-3-ethynyl-1,2-oxazole is a heterocyclic compound belonging to the oxazole family, characterized by its unique structure that includes both an ethyl and an ethynyl group. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of 5-Ethyl-3-ethynyl-1,2-oxazole, detailing its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 5-Ethyl-3-ethynyl-1,2-oxazole is with a molecular weight of approximately 121.1 g/mol. The distinct substitution pattern contributes to its unique chemical reactivity and biological activity.

The biological activity of 5-Ethyl-3-ethynyl-1,2-oxazole is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The ethynyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in antimicrobial applications where inhibiting bacterial enzymes can hinder growth.

- DNA Interaction : The oxazole ring may interact with DNA, potentially inducing antitumor effects by disrupting DNA replication or transcription processes.

Biological Activity

Research indicates that 5-Ethyl-3-ethynyl-1,2-oxazole exhibits significant biological activities. Below are summarized findings from various studies:

Antimicrobial Activity

5-Ethyl-3-ethynyl-1,2-oxazole has been evaluated for its antimicrobial properties against various pathogens. A study conducted by Singh et al. reported the Minimum Inhibitory Concentration (MIC) values against several fungal strains:

| Compound | Candida albicans | Candida tropicalis | Aspergillus niger |

|---|---|---|---|

| 5-Ethyl-3-ethynyl-1,2-oxazole | 1.6 µg/ml | 3.2 µg/ml | 1.6 µg/ml |

These results indicate potent antifungal activity comparable to established antifungal agents.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Ethyl-3-ethynyl-1,2-oxazole, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methyl-3-ethynyl-1,2-oxazole | Methyl group instead of ethyl | Different reactivity due to methyl substitution |

| 5-Ethyl-3-propynyl-1,2-oxazole | Propynyl group instead of ethynyl | Variations in reactivity and biological activity |

The ethyl group at position 5 enhances lipophilicity and potential biological activity compared to its methyl counterpart.

Case Studies and Research Findings

Several studies have highlighted the biological activities of oxazole derivatives, including 5-Ethyl-3-ethynyl-1,2-oxazole:

- Antimicrobial Efficacy : A comprehensive review on oxazole derivatives noted that compounds similar to 5-Ethyl-3-ethynyl exhibited varying degrees of antimicrobial activity against both bacterial and fungal strains .

- Pharmacological Applications : Investigations into the pharmacological applications of oxazoles have suggested their potential as lead compounds in drug development for treating infections and cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.